

An In-depth Technical Guide to the Spectroscopic Data of Bornylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bornylene

Cat. No.: B1203257

[Get Quote](#)

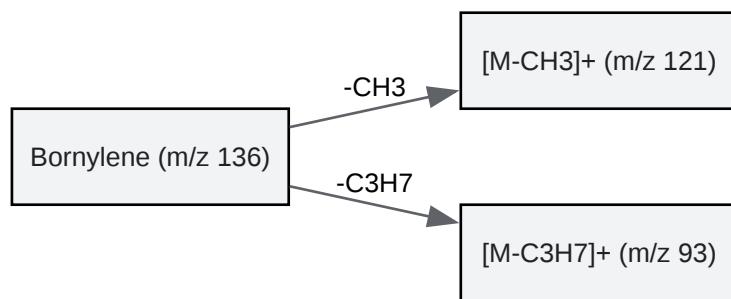
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Bornylene** (also known as 2-bornene or 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene). The information presented herein is crucial for the identification, characterization, and quality control of this important bicyclic monoterpene in various research and development applications.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a molecule. For **Bornylene** ($C_{10}H_{16}$), the molecular ion peak and characteristic fragment ions provide a unique fingerprint for its identification.

Table 1: Mass Spectrometry Data for **Bornylene**


Property	Value
Molecular Formula	C ₁₀ H ₁₆
Molecular Weight	136.23 g/mol
Ionization Mode	Electron Ionization (EI)
Major m/z Peaks	Relative Intensity
136 (M ⁺)	Base Peak
121	High
93	High

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like **Bornylene** is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

- **Sample Preparation:** A dilute solution of the **Bornylene** sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- **Gas Chromatography:** The sample is injected into a GC equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of **Bornylene** from other components. Helium is typically used as the carrier gas.
- **Mass Spectrometry:** As **Bornylene** elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions. The mass analyzer scans a specific m/z range (e.g., 40-300 amu) to detect the ions.

Bornylene Mass Spectrum Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Fragmentation of **Bornylene** in Mass Spectrometry.

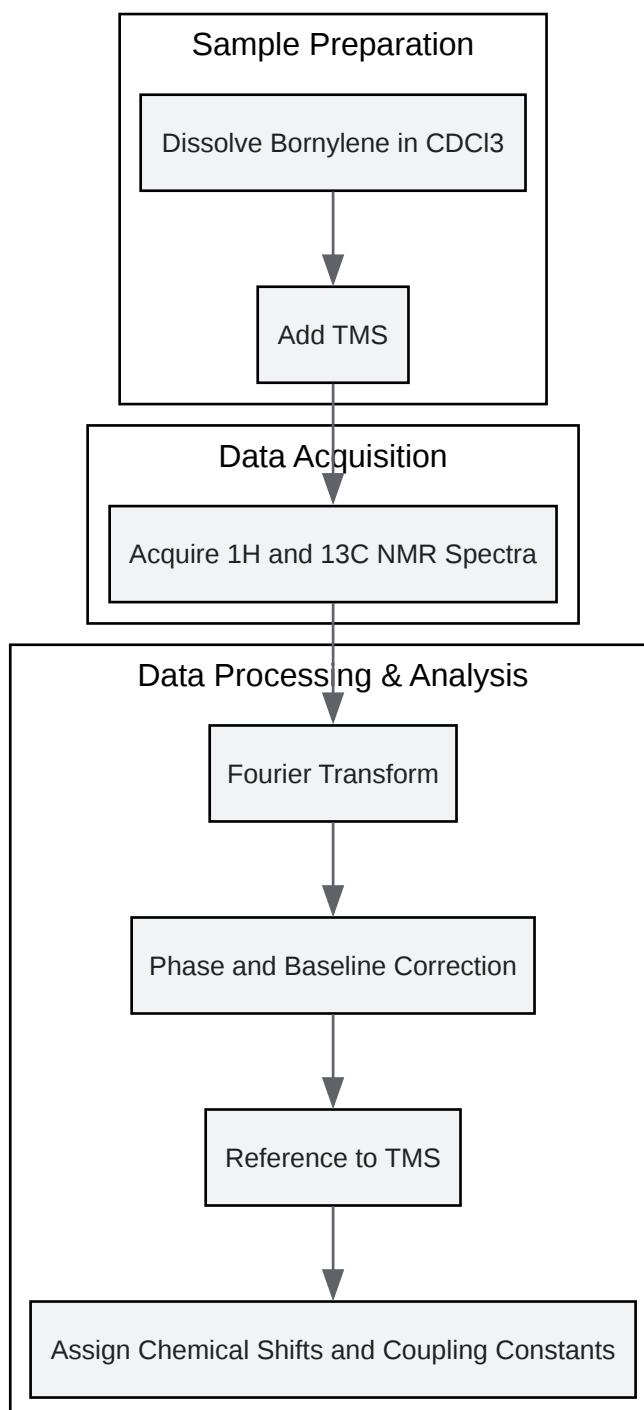
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of **Bornylene**.

While specific, experimentally verified high-resolution NMR data with assigned chemical shifts and coupling constants for **bornylene** is not readily available in the public domain, typical chemical shift regions for similar bicyclic terpenes can be referenced for preliminary analysis.

Table 2: Predicted ¹H NMR Chemical Shifts for **Bornylene**

Proton Type	Predicted Chemical Shift (δ , ppm)
Olefinic Protons (C=C-H)	5.5 - 6.0
Bridgehead Protons (C-H)	2.0 - 2.5
Methylene Protons (-CH ₂ -)	1.0 - 2.0
Methyl Protons (-CH ₃)	0.8 - 1.2


Table 3: Predicted ¹³C NMR Chemical Shifts for **Bornylene**

Carbon Type	Predicted Chemical Shift (δ , ppm)
Olefinic Carbons (C=C)	130 - 140
Quaternary Carbons (C)	40 - 50
Bridgehead Carbons (CH)	45 - 55
Methylene Carbons (-CH ₂ -)	20 - 40
Methyl Carbons (-CH ₃)	15 - 25

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A small amount of the purified **Bornylene** sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common. Standard pulse sequences are used to acquire the spectra.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

NMR Spectroscopy Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for NMR analysis of **Bornylene**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **Bornylene**, the key functional group is the carbon-carbon double bond within the bicyclic ring.

Table 4: Infrared (IR) Spectroscopy Data for **Bornylene**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3060	=C-H stretch	Medium
2960-2850	C-H stretch (alkane)	Strong
~1650	C=C stretch	Medium
~1450	-CH ₂ - bend	Medium
~1370	-CH ₃ bend	Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FT-IR is a convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal sample preparation.

- Sample Preparation: A small amount of the **Bornylene** sample is placed directly onto the ATR crystal.
- Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal. The beam interacts with the sample at the surface of the crystal. The detector measures the amount of absorbed radiation.
- Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

IR Spectroscopy Logical Flow

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Bornylene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1203257#spectroscopic-data-of-bornylene-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com